2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine
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Overview
Description
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C11H19N3 It is characterized by a cyclopentane ring attached to an amine group and a pyrazole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-pyrazolylmethanol
- Cyclopentylamine
- 1,3-dimethyl-1H-pyrazole derivatives
Uniqueness
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentane ring and a substituted pyrazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRBJDYQXXQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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